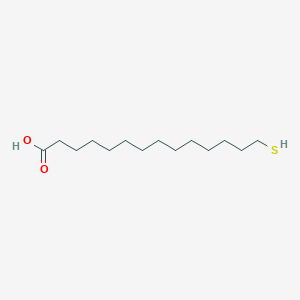

14-Mercaptotetradecanoic acid

Description

Significance of ω-Mercaptocarboxylic Acids in Surface Functionalization

Omega-mercaptocarboxylic acids are a class of molecules, including 14-mercaptotetradecanoic acid, that are instrumental in the surface functionalization of materials. Their ability to form highly ordered, self-assembled monolayers (SAMs) on various substrates is a key attribute. This process involves the spontaneous organization of these molecules into a densely packed, stable, and well-defined single layer.

The thiol end of the molecule chemisorbs onto the substrate, forming a strong and stable bond, while the carboxylic acid-terminated end exposes a new, functional surface. This exposed surface can then be used to control properties such as wetting, adhesion, and biocompatibility. Furthermore, the terminal carboxylic acid groups can serve as anchor points for the immobilization of biomolecules, such as proteins and DNA, which is crucial for the development of biosensors and other biomedical devices. The ability to precisely control the chemical and physical properties of a surface at the molecular level makes ω-mercaptocarboxylic acids indispensable in nanotechnology and materials science.

Research Trajectories for this compound in Interfacial Systems

Research involving this compound is actively exploring its potential in creating and controlling interfacial systems. A significant area of investigation is its use in the formation of SAMs on gold surfaces to study the influence of substrate topography on the properties of the monolayer. Studies have shown that the permeability and capacitance of these monolayers are directly affected by the smoothness of the gold substrate. researchgate.net This has implications for the design of more reliable and sensitive electrochemical sensors.

Another important research direction is the functionalization of nanoparticles. By coating gold nanoparticles with this compound, researchers can create stable, functionalized nanoparticles with tailored surface properties. These functionalized nanoparticles are being investigated for a variety of applications, including their use as building blocks for more complex nanostructures and in the development of novel drug delivery systems. The ability to control the surface chemistry of nanoparticles is critical for their performance in biological and electronic applications.

Furthermore, the influence of the alkyl chain length of ω-mercaptocarboxylic acids on the properties of SAMs is a subject of ongoing research. While detailed studies often focus on a range of chain lengths, the principles apply to this compound. For instance, the packing density and ordering of the monolayer, which are influenced by van der Waals interactions between the alkyl chains, are critical determinants of the monolayer's barrier properties and stability. acs.org Understanding these relationships allows for the fine-tuning of interfacial properties for specific applications.

Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | Tetradecanoic acid, 14-mercapto- | 184639-68-7 | C₁₄H₂₈O₂S | 260.44 g/mol |

Table 1: Chemical Identification of this compound. cymitquimica.combiosynth.comsigmaaldrich.comchemicalbook.com

Research Findings on Mercaptotetradecanoic Acid SAMs

| Property | Observation on Mercaptotetradecanoic Acid SAMs (C13COOH SAMs) | Substrate |

| Film Permeability | Decreases with increasing substrate smoothness, indicating lower defect density. | Gold |

| Double Layer Capacitance | Increases as the substrate topography becomes smoother. | Gold |

| Hydrogen Bonding | More extensive H-bonding among carboxylic acid end groups occurs on smoother substrates. | Gold |

Table 2: Influence of Gold Substrate Topography on the Properties of Mercaptotetradecanoic Acid Self-Assembled Monolayers. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

14-sulfanyltetradecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2S/c15-14(16)12-10-8-6-4-2-1-3-5-7-9-11-13-17/h17H,1-13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPORVJHUQAFEIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729672 | |

| Record name | 14-Sulfanyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184639-68-7 | |

| Record name | 14-Sulfanyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-Mercaptotetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 14 Mercaptotetradecanoic Acid

Precursor Role in Tailored Material Design

14-Mercaptotetradecanoic acid is a fundamental building block in the construction of well-defined molecular architectures on surfaces, most notably self-assembled monolayers (SAMs). nih.gov The thiol group exhibits a strong affinity for noble metal surfaces, such as gold, silver, and platinum, forming a stable covalent bond. nih.govnih.gov This spontaneous organization process results in a densely packed, ordered monolayer where the hydrocarbon chains extend away from the surface, and the carboxylic acid groups are exposed at the monolayer-environment interface. nih.govnih.gov

These SAMs serve as versatile platforms for tailoring the surface properties of materials. The exposed carboxylic acid groups can control the surface's hydrophilicity, charge, and reactivity. magtech.com.cn For instance, SAMs of this compound on gold electrodes have been instrumental in studies of protein adsorption and electron transfer, which are critical for the development of biosensors. nih.gov The ability to create a well-defined organic layer on a conductive substrate allows for the controlled immobilization of biomolecules and the modulation of interfacial properties. chemguide.co.uk Furthermore, these SAMs can act as templates for the layer-by-layer assembly of more complex structures, such as metal-organic frameworks (MOFs), influencing the crystallinity and orientation of the resulting films. magtech.com.cn

Functional Group Modifications for Enhanced Utility

The chemical reactivity of both the thiol and carboxylic acid moieties of this compound allows for a wide range of derivatization strategies to enhance its utility.

The carboxylic acid group is readily converted into other functional groups, such as esters and amides, through standard organic transformations. Esterification , typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can be used to modify the terminal functionality of the molecule. libretexts.orgbyjus.comgrowingscience.com This can be useful for altering solubility or for introducing other reactive handles.

Amide bond formation , achieved by coupling the carboxylic acid with a primary or secondary amine using a coupling reagent, is another powerful derivatization method. nih.govorganic-chemistry.orgresearchgate.net This reaction is widely used to attach biomolecules, fluorescent dyes, or other functional units to the terminus of the alkanethiol chain, often after it has been assembled into a monolayer on a surface. wikipedia.org

The thiol group also offers opportunities for selective modification. The thiol-ene reaction , a type of "click chemistry," provides an efficient and highly specific method for coupling the thiol group with a molecule containing a carbon-carbon double bond (an alkene). westmont.edunih.govchinesechemsoc.org This reaction can be initiated by UV light or a radical initiator and proceeds with high yield and selectivity, making it an attractive method for surface patterning and the synthesis of complex molecular architectures. westmont.educhinesechemsoc.org

Moreover, after the formation of a SAM, the terminal carboxylic acid groups can be further functionalized in situ. For example, they can be coordinated with various metal ions to create tailored electroactive units for molecular electronics. This surface functionalization allows for the systematic tuning of the electronic properties of the monolayer.

| Functional Group | Reaction Type | Reactants | Product Functionality |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amide Coupling | Amine, Coupling Reagent | Amide |

| Thiol | Thiol-Ene Reaction | Alkene, Initiator | Thioether |

| Carboxylic Acid (on SAM) | Metal Ion Coordination | Metal Ions | Carboxylate-Metal Complex |

Self Assembled Monolayers Sams of 14 Mercaptotetradecanoic Acid

Fundamental Principles of SAM Formation on Noble Metal Substrates

Self-assembled monolayers (SAMs) of 14-mercaptotetradecanoic acid represent a significant area of study in surface science. The formation of these monolayers on noble metal substrates, particularly gold, is governed by a spontaneous and highly specific chemical interaction, followed by a slower, long-range ordering process.

Chemisorption Mechanism on Gold Surfaces

The assembly of this compound onto a gold surface is initiated by the chemisorption of the thiol headgroup (-SH). This process involves the formation of a strong, covalent-like bond between the sulfur atom and the gold substrate. uh.edunih.gov The hydrogen atom from the thiol group is lost, and the sulfur atom (thiolate) binds directly to the gold surface, creating a stable gold-sulfur (Au-S) interface. uh.eduresearchgate.net

This adsorption is a two-stage process. nih.gov The initial stage is very rapid, leading to near-complete coverage of the surface with the molecules. nih.gov This is followed by a much slower second stage, where the alkyl chains, which are initially disordered, undergo a gradual reorganization. nih.gov This orientation process, driven by van der Waals interactions between the adjacent C14 alkyl chains, results in a densely packed, quasi-crystalline monolayer structure. uh.eduaip.org The terminal carboxylic acid (-COOH) groups are projected away from the surface, defining the new interface's chemical properties. researchgate.net The final, thermodynamically stable structure for long-chain alkanethiols on a Au(111) surface is typically a (√3 × √3)R30° or a related c(4 × 2) superlattice. nih.govrsc.orgrsc.org

Influence of Substrate Topography and Roughness on SAM Integrity and Defectiveness

The quality and structural integrity of this compound SAMs are critically dependent on the topography of the underlying gold substrate. acs.orgresearchgate.net Smoother, flatter substrates consistently yield higher-quality monolayers with fewer defects. acs.orgresearchgate.net

Research on mercaptotetradecanoic acid has demonstrated that as the smoothness of the gold substrate increases, the permeability of the resulting SAM to solution-based probe molecules decreases. researchgate.net This indicates a lower density of defects, such as pinholes and domain boundaries, within the monolayer. researchgate.net Conversely, increased surface roughness leads to more disordered SAMs with higher permeability. researchgate.net This is because topographical features like atomic steps, grain boundaries, and surface contaminants on the substrate disrupt the long-range ordering of the alkyl chains, preventing the formation of a densely packed and well-ordered film.

Studies using Scanning Tunneling Microscopy (STM) have corroborated these findings, showing that the flattest gold substrates produce the most uniform and defect-free monolayers. acs.org The presence of defects can significantly compromise the barrier properties of the SAM and alter its interfacial characteristics. acs.orgresearchgate.net An interesting finding is that the altered surface acidity, with pKa shifts of up to 3 units, can be attributed to the substrate topography, which influences the extent of hydrogen bonding among the terminal carboxylic acid groups. researchgate.net

| Substrate Property | Effect on SAM Integrity | Supporting Evidence |

| Increased Smoothness | Decreased permeability, lower defect density, more extensive hydrogen bonding. researchgate.net | Smoother substrates yield higher quality monolayers. acs.org |

| Increased Roughness | Increased permeability, higher defect density, more disordered structure. researchgate.net | Permeability of SAMs increases with increasing substrate roughness. researchgate.net |

Structural and Interfacial Characterization of this compound SAMs

A suite of surface-sensitive analytical techniques is employed to thoroughly characterize the structure, composition, and interfacial properties of this compound SAMs at both the macroscopic and nanoscale levels.

Spectroscopic Analysis of SAM Composition and Orientation

Spectroscopic methods are essential for confirming the formation of the monolayer and determining the orientation and packing density of the constituent molecules.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to verify the chemical composition of the surface. For this compound SAMs, XPS spectra typically show peaks corresponding to carbon (C 1s), oxygen (O 1s), and sulfur (S 2p) from the monolayer, as well as gold (Au 4f) from the substrate. The binding energy of the S 2p peak, typically around 162 eV, confirms the chemical bonding of the sulfur to the gold surface (chemisorption). nih.govresearchgate.net The absence of peaks above 163.5 eV indicates a lack of unbound or oxidized thiol compounds on the surface. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in its surface-sensitive modes like Infrared Reflection-Absorption Spectroscopy (IRRAS), is a powerful tool for probing the conformational order of the alkyl chains. The positions of the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) methylene (B1212753) stretching vibrations are indicative of the chain packing. For highly ordered, all-trans alkyl chains in a crystalline-like environment, these peaks appear at approximately 2918 cm⁻¹ and 2850 cm⁻¹, respectively. Disordered, liquid-like chains exhibit peaks at higher wavenumbers. nih.govharvard.edu

Near-Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS spectroscopy can provide detailed information about the molecular orientation within the SAM by analyzing the polarization dependence of X-ray absorption at the carbon K-edge. researchgate.net

| Spectroscopic Technique | Information Obtained | Typical Findings for Alkanethiol SAMs |

| XPS | Elemental composition, chemical state of sulfur. | S 2p peak at ~162 eV confirms Au-S bond formation. nih.govresearchgate.net |

| FTIR (IRRAS) | Conformational order and packing of alkyl chains. | νₐ(CH₂) and νₛ(CH₂) peak positions indicate crystalline vs. liquid-like state. nih.govharvard.edu |

| NEXAFS | Molecular orientation and tilt angle. | Polarization dependence reveals the average tilt of the molecular axis. researchgate.net |

Electrochemical Probes for SAM Blocking Capacity and Interfacial Properties

Electrochemical methods are widely used to assess the quality and integrity of SAMs by measuring their ability to block electron transfer between an electroactive species in solution and the underlying gold electrode.

Cyclic Voltammetry (CV): CV is used to probe the permeability of the monolayer. In the presence of a well-ordered, defect-free this compound SAM, the characteristic redox peaks of a probe molecule (e.g., ferricyanide) are significantly suppressed compared to a bare gold electrode. This indicates that the densely packed monolayer acts as an effective barrier to electron tunneling. acs.orgresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS provides a more detailed quantitative analysis of the SAM-electrolyte interface. The interface is modeled as an equivalent circuit, and the charge-transfer resistance (Rct) is a key parameter. A large Rct value corresponds to a low electron transfer rate and thus a high-quality, blocking monolayer. researchgate.net The double-layer capacitance (Cdl) provides information about the film's thickness and dielectric properties. Studies on similar carboxylic acid-terminated SAMs have shown that Cdl can unexpectedly increase on smoother substrates, a phenomenon attributed to changes in the extent of hydrogen bonding and the film's dielectric properties. researchgate.net

Scanning Probe Microscopy for Nanoscale Morphology and Defect Mapping

Scanning probe microscopy techniques provide real-space images of the SAM surface, enabling direct visualization of molecular packing, domain structures, and defects at the nanoscale.

Scanning Tunneling Microscopy (STM): STM can achieve molecular resolution, allowing for the direct imaging of the arrangement of this compound molecules on the gold surface. acs.orgdtic.mil These images reveal the long-range order and packing structure of the monolayer. nih.gov STM is also exceptionally sensitive to surface defects, such as etch pits (vacancies in the gold substrate), pinholes (voids in the SAM), and domain boundaries between ordered regions. acs.orgdtic.milnih.gov

Mixed Self-Assembled Monolayers Incorporating this compound

Mixed self-assembled monolayers (SAMs) offer a versatile platform for tailoring the physicochemical properties of surfaces. By coadsorbing two or more different thiol molecules, it is possible to finely tune characteristics such as surface energy, wettability, and chemical reactivity. This compound is a valuable component in the formation of such binary systems, where its terminal carboxylic acid group can be complemented by other functional groups or alkyl chains to create surfaces with specific functionalities.

Coadsorption with Alkanethiols and Mercaptoalcohols

The formation of mixed SAMs involving this compound often aims to control the density of functional groups and to introduce specific surface properties. This is particularly relevant in the field of bioelectrochemistry, where the immobilization and electronic communication of proteins with an electrode surface are of interest.

Research has demonstrated the use of this compound in combination with other ω-functionalized thiols, such as 11-mercaptoundecanoic acid, to create carboxylic acid-terminated SAMs on gold substrates. researchgate.netresearchgate.net These mixed systems have been employed to modulate the density of defects within the monolayer, which in turn influences the adsorption and electrochemical behavior of proteins like cytochrome c. researchgate.netresearchgate.net

Furthermore, mixed monolayers of this compound and a mercaptoalcohol, specifically 10-mercaptodecanol, have been successfully prepared. researchgate.net The inclusion of a hydroxyl-terminated thiol alongside the carboxyl-terminated this compound allows for the creation of a surface with a varied chemical landscape. This approach has been shown to enhance the electrochemical response of cytochrome c compared to a monolayer composed of a single mercaptocarboxylic acid. researchgate.net The hydroxyl groups can act as spacers, potentially reducing the intermolecular hydrogen bonding between the carboxylic acid headgroups and providing a more favorable environment for protein adsorption and electron transfer.

The table below summarizes examples of mixed SAMs incorporating this compound.

| Component 1 | Component 2 | Substrate | Application/Finding |

| This compound | 11-Mercaptoundecanoic acid | Gold | Control of defect density for protein immobilization. researchgate.netresearchgate.net |

| This compound | 10-Mercaptodecanol | Gold | Enhanced electrochemical response of cytochrome c. researchgate.net |

Control of Surface Composition and Microstructure in Binary Systems

The precise control over the surface composition and microstructure of binary SAMs is crucial for achieving desired surface properties. The final composition of a mixed monolayer is influenced by several factors, including the relative concentrations of the thiols in the deposition solution, the chain lengths of the constituent molecules, the nature of the terminal functional groups, and the immersion time.

While specific quantitative data on the coadsorption of this compound with simple alkanethiols is not extensively detailed in the available literature, the principles of mixed SAM formation suggest that the ratio of the two components on the surface can be systematically varied. For instance, in a study involving a library of n-mercaptoalkanoic acids including this compound, X-ray photoelectron spectroscopy (XPS) was used to characterize the elemental composition of the SAMs after coordination with metal ions, demonstrating the ability to form and analyze complex surface structures. chinesechemsoc.org

The microstructure of these mixed SAMs, including the formation of domains and the presence of defects, is of significant importance. The use of mixed SAMs of this compound and other thiols has been explicitly linked to the control of defect density on the surface. researchgate.netresearchgate.net These defects, which can be influenced by the topography of the underlying gold substrate, play a critical role in the electrochemical behavior of adsorbed biomolecules. researchgate.net It is understood that by mixing a long-chain thiol like this compound with a shorter chain thiol or one with a different end group, the packing of the monolayer can be disrupted in a controlled manner, creating nanoscale domains or defect sites that can be beneficial for certain applications, such as enhancing electron transfer to redox proteins. researchgate.net

The following table outlines key aspects of controlling the surface of binary SAMs containing this compound.

| Controlled Parameter | Method of Control | Analytical Techniques | Observed Effect |

| Surface Composition | Varying thiol ratios in solution | X-ray Photoelectron Spectroscopy (XPS) | Formation of metal-ion complexed surfaces with specific elemental ratios. chinesechemsoc.org |

| Microstructure (Defect Density) | Coadsorption with other thiols (e.g., 11-mercaptoundecanoic acid) | Electrochemical Methods | Modulation of protein adsorption and electrochemical response. researchgate.netresearchgate.net |

Electrochemical and Biointerfacial Applications of 14 Mercaptotetradecanoic Acid Functionalized Surfaces

Protein Immobilization and Electron Transfer Dynamics

The functionalized surfaces created by 14-mercaptotetradecanoic acid SAMs are particularly well-suited for studying and utilizing protein electrochemistry. These surfaces can immobilize proteins in a controlled manner, allowing for detailed investigation of their electron transfer (ET) properties and the development of functional bio-interfaces.

Carboxylic acid-terminated SAMs, such as those formed from this compound, are widely used to study the electrochemistry of proteins like cytochrome c. Cytochrome c, a small heme protein crucial to cellular respiration, has a positively charged domain surrounding its exposed heme edge. This positive charge promotes strong electrostatic adsorption onto the negatively charged surface of a deprotonated carboxylic acid-terminated SAM.

Once immobilized on the SAM-modified electrode, cytochrome c can undergo direct, quasi-reversible electrochemical reactions. researchgate.net The process is highly dependent on factors like the pH and ionic strength of the buffer solution, which influence the charge of both the protein and the SAM surface. nih.gov The stable immobilization allows for the formation of a monolayer of electroactive protein. researchgate.net While specific electrochemical data for this compound are not extensively detailed in the available literature, studies on analogous alkanethiols demonstrate that the redox potential of adsorbed cytochrome c is influenced by the surface environment. For instance, on 4-mercaptobenzoic acid and 4-mercaptohydrocinnamic acid SAMs, the redox potentials were found to be 35 mV and 20 mV (vs. Ag/AgCl), respectively. researchgate.net

The general mechanism involves the electrostatic binding of cytochrome c to the SAM, which positions the protein’s redox-active heme center within tunneling distance of the electrode surface, facilitating electron transfer.

The physical and chemical properties of the SAM, which would be defined by the 14-carbon chain of this compound, are critical in determining the efficiency of the biointerfacial electron transfer. The length of the alkanethiol chain dictates the distance between the electrode and the immobilized protein, which is a key parameter governing the rate of electron tunneling.

Research on various alkanethiol SAMs shows that electron transfer rates decrease exponentially with increasing chain length (i.e., greater distance). nih.gov However, for shorter chain lengths, the rate can become limited by the protein's orientational dynamics on the surface rather than by tunneling distance. nih.gov Thermal fluctuations of the protein and surrounding molecules can also significantly modulate the probability of electron tunneling. nih.gov

The structure and packing of the SAM influence the protein's conformation and mobility. A well-ordered, densely packed SAM, which longer alkyl chains like that of this compound tend to form, can restrict protein mobility. While this can lead to lower apparent ET rates compared to more dynamic systems, it can also provide a stable and well-defined environment for the immobilized protein. nih.gov Studies on similar molecules have determined specific electron transfer rates, which provide a basis for estimating the performance of this compound SAMs.

Table 1: Electron Transfer (ET) Rate Constants for Cytochrome c on Various Carboxylic Acid-Terminated SAMs

This table presents data from analogous compounds to illustrate the typical range of ET rates, as specific data for this compound is limited.

| SAM Molecule | ET Rate Constant (k_et) | Measurement Conditions | Reference |

| 6-Mercaptohexanoic acid | 14.7 ± 1.9 s⁻¹ | 283 K, pH 6 | rsc.org |

| 16-Mercaptohexadecanoic acid | 1.0 ± 0.5 s⁻¹ | pH 7.0 | rsc.org |

| 4-Mercaptobenzoic acid | 1800 s⁻¹ | pH 7 | researchgate.net |

| 4-Mercaptohydrocinnamic acid | 3900 s⁻¹ | pH 7 | researchgate.net |

Beyond electrostatic adsorption, the carboxylic acid terminus of this compound provides a versatile anchor for the covalent immobilization of proteins. This is crucial for creating robust biosensors and bio-interfaces that can withstand harsh conditions. The most common and well-established method is carbodiimide (B86325) coupling. researchgate.netnih.gov

This two-step process typically involves:

Activation of the Carboxylic Acid: The SAM surface is treated with a mixture of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS). EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS-ester. researchgate.netnih.gov

Amide Bond Formation: The NHS-ester functionalized surface is then exposed to the protein of interest. The primary amine groups (from lysine (B10760008) residues or the N-terminus) on the protein surface react with the NHS-esters to form stable amide bonds, covalently linking the protein to the SAM. mdpi.com

This strategy has been successfully used to immobilize a wide range of proteins, from Staphylococcal Protein A to various antibodies, onto carboxylic acid-functionalized surfaces. researchgate.netnih.gov Another advanced strategy involves "click chemistry," where the carboxylic acid can be modified to bear an alkyne or azide (B81097) group, allowing for highly specific and efficient conjugation with proteins engineered to have the complementary functional group. nih.gov

Development of Electrochemical Biosensors Using this compound Conjugates

The ability to form stable, functional, and biocompatible interfaces makes this compound an excellent building block for electrochemical biosensors. These sensors leverage the specific recognition capabilities of biomolecules to detect target analytes with high sensitivity and selectivity. nih.gov

An electrochemical biosensor based on a this compound SAM generally consists of several key components:

Electrode Substrate: Typically a gold (Au) electrode, which forms a strong bond with the thiol group of the acid.

SAM Layer: A monolayer of this compound provides a well-defined, anti-fouling spacer layer and presents functional groups for immobilization.

Biorecognition Element: This is a biomolecule (e.g., enzyme, antibody, nucleic acid probe) that specifically binds to the target analyte. It is attached to the carboxylic acid terminus of the SAM, often using the conjugation chemistries described previously (e.g., EDC/NHS). mdpi.com

Target Analyte: The substance to be detected, which can range from small molecules and proteins to nucleic acids and whole cells. nih.gov

The fundamental principle is that the binding of the target analyte to the immobilized biorecognition element causes a measurable change in the electrochemical properties of the interface. This change can be a modulation of current, potential, or impedance. researchgate.net The use of nanomaterials, such as gold nanoparticles, can be integrated into this architecture to enhance the signal by increasing the surface area for protein immobilization and facilitating electron transfer. researchgate.net

The signal transduction in these biosensors relies on converting the biological binding event into an electrical signal. For SAMs based on this compound, several mechanisms are common:

Amperometric Sensing: This involves measuring the current produced by the oxidation or reduction of an electroactive species. In enzyme-based sensors, the immobilized enzyme catalyzes a reaction that produces or consumes a species that can be detected at the electrode. The binding of an inhibitor, for example, would decrease the enzyme's activity and thus the measured current. researchgate.net

Impedimetric Sensing (Electrochemical Impedance Spectroscopy - EIS): This technique measures the opposition to the flow of alternating current as a function of frequency. When a target analyte binds to the biorecognition element, it alters the dielectric properties and charge transfer resistance at the electrode-solution interface. This change in impedance is a highly sensitive, label-free method for detecting binding events.

Potentiometric Sensing: This involves measuring the change in the electrical potential at the electrode surface, which can be affected by binding events that alter the local charge distribution.

Sensitivity can be significantly enhanced by incorporating nanomaterials. For example, gold nanoparticles can be attached to the carboxylic acid groups to create a 3D nanostructured surface. This not only increases the loading capacity for the biorecognition element but can also act as a catalyst or an electronic "wire" to improve signal transduction. researchgate.net The long, flexible chain of this compound provides the necessary spacing and environment to preserve the bioactivity of the immobilized molecules, further contributing to the sensor's performance.

Molecular Electronic Devices and Rectification Phenomena

The unique properties of this compound, specifically its ability to form well-defined self-assembled monolayers (SAMs) with a terminal carboxylic acid group, position it as a compelling candidate for the construction of molecular electronic devices. These devices leverage the electrical properties of single molecules or small ensembles of molecules to perform electronic functions. A key phenomenon explored in this context is molecular rectification, where a molecular junction exhibits diode-like behavior, allowing current to flow preferentially in one direction.

Fabrication of Molecular Junctions with this compound SAMs

The fabrication of molecular junctions utilizing this compound SAMs is a multi-step process that relies on the principles of self-assembly and soft-contact lithography. The general approach involves the formation of a highly ordered monolayer of this compound on a conductive substrate, followed by the introduction of a top electrode to complete the junction.

A common substrate for these junctions is a silicon wafer with a layer of silicon dioxide, onto which a thin film of gold is deposited. The this compound is then assembled onto the gold surface. The thiol (-SH) group at one end of the molecule has a strong affinity for gold, leading to the spontaneous formation of a dense and well-ordered SAM. The alkyl chains of the molecules align, creating a thin, insulating layer with the carboxylic acid (-COOH) groups exposed at the outer surface.

To complete the molecular junction, a top electrode is carefully brought into contact with the SAM. A widely used technique employs a eutectic gallium-indium alloy (EGaIn), which is a liquid metal at room temperature. chinesechemsoc.org EGaIn is considered a "soft" contact, as it can be applied without damaging the delicate molecular monolayer, ensuring the integrity of the junction. chinesechemsoc.org This method allows for the rapid and reproducible fabrication of a large number of high-quality molecular junctions, which is crucial for obtaining statistically significant data. chinesechemsoc.org The resulting structure can be described as Au-S-(CH₂)₁₃-COOH//EGaIn, where the SAM bridges the bottom gold electrode and the top EGaIn electrode.

Role of Metal Ion Complexation in Molecular Rectification Performance

The terminal carboxylic acid group of the this compound SAM plays a pivotal role in the rectification behavior of the molecular junction, particularly through its ability to complex with metal ions. By introducing various metal ions to the surface of the SAM before the application of the top electrode, the electronic properties of the junction can be systematically tuned.

The process involves coordinating metal ions such as Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ with the carboxylate groups of the SAM. chinesechemsoc.org This in-situ formation of metal-carboxylate complexes at the interface creates a well-defined electroactive unit within the molecular junction. chinesechemsoc.org The choice of metal ion has a significant impact on the rectification ratio (RR), which is the ratio of the current at a specific positive voltage to the absolute value of the current at the corresponding negative voltage.

The underlying mechanism for this rectification is based on the principle of resonant tunneling. chinesechemsoc.org When a positive bias is applied to the junction, the energy level of the metal ion's atomic orbital can be brought into the bias window between the Fermi levels of the two electrodes. chinesechemsoc.org This alignment creates a resonant tunneling pathway for electrons, leading to a sharp increase in current. Conversely, under a negative bias, the energy level of the metal ion orbital is shifted away from the bias window, suppressing the current flow. The asymmetry in the current-voltage (I-V) characteristics results in rectification.

The performance of these molecular rectifiers is not only dependent on the type of metal ion but also on the length of the alkyl chain of the mercaptoalkanoic acid. Studies have shown that increasing the number of carbon atoms in the alkyl chain can lead to a higher degree of asymmetry and, consequently, an enhanced rectification ratio. chinesechemsoc.org For instance, high rectification ratios, reaching up to approximately 750 at ±1.5 V, have been achieved with longer chain alkanethiols complexed with specific metal ions like Ca²⁺ and Zn²⁺. chinesechemsoc.org

Table 1: Rectification Performance of Metal Ion-Complexed Alkanethiol SAMs

| Mercaptoalkanoic Acid | Metal Ion | Rectification Ratio (RR) at ±1.5 V |

| C18 Alkanethiol | Ca²⁺ | ~750 |

| C18 Alkanethiol | Zn²⁺ | ~750 |

This table presents illustrative data based on findings for longer-chain alkanethiols to demonstrate the impact of metal ion complexation on rectification performance. The principle is directly applicable to this compound systems.

Advanced Analytical Methodologies for Interrogating 14 Mercaptotetradecanoic Acid Systems

Voltammetric and Impedimetric Techniques for Electrochemical Characterization

Electrochemical methods are powerful for characterizing the integrity, packing density, and charge transfer properties of 14-MTA self-assembled monolayers on conductive substrates like gold. Voltammetric and impedimetric techniques provide detailed insights into the behavior of these interfaces.

Cyclic Voltammetry (CV) is often employed to assess the blocking properties of the 14-MTA SAM. A well-formed, densely packed monolayer acts as an insulating barrier, hindering the access of redox-active species in the solution to the electrode surface. By comparing the CV of a bare gold electrode to one modified with a 14-MTA SAM in the presence of a redox probe, such as the ferro/ferricyanide couple ([Fe(CN)₆]³⁻/⁴⁻), the quality of the monolayer can be determined. A significant reduction in the peak currents and an increase in the peak-to-peak separation indicate an effective passivation of the surface by the SAM.

Differential Pulse Voltammetry (DPV) is a sensitive technique used for the reductive desorption of the SAM. nih.gov By applying a negative potential sweep, the gold-sulfur bond can be reductively cleaved, causing the thiolate molecules to desorb from the surface. The potential at which this desorption occurs and the charge transferred during the process can be precisely measured. This charge is directly proportional to the number of adsorbed molecules, allowing for the calculation of the surface coverage (Γ). For a similar system, surface coverage was determined to be 2.15 × 10⁻¹¹ mol cm⁻², which corresponds to 1.29 × 10¹³ molecules cm⁻². nih.gov

Electrochemical Impedance Spectroscopy (EIS) is used to model the electrical properties of the electrode-monolayer-electrolyte interface. nih.gov The technique involves applying a small amplitude AC potential over a wide range of frequencies. The resulting impedance data can be fitted to an equivalent circuit model, providing quantitative values for components like the solution resistance (Rs), double-layer capacitance (Cdl), and charge-transfer resistance (Rct). The Rct is particularly informative as it quantifies the resistance to electron transfer across the monolayer. For carboxylic acid-terminated SAMs, EIS can monitor changes in the monolayer's ionization state. nih.gov When using an anionic redox probe, the charge-transfer resistance of the monolayer increases as the solution pH becomes more basic, reflecting the deprotonation of the terminal carboxylic acid groups and the resulting electrostatic repulsion. nih.gov

Table 1: Electrochemical Parameters for Characterizing Thiol SAMs

| Parameter | Technique | Information Obtained | Typical Findings for Carboxylic Acid-Terminated SAMs |

|---|---|---|---|

| Reductive Desorption Potential (Eₚ) | DPV, CV | Strength of Au-S bond and monolayer stability. | Desorption typically occurs at potentials around -0.9 V to -1.3 V in NaOH solution. nih.gov |

| Surface Coverage (Γ) | DPV, CV (from integrated desorption peak) | Packing density of molecules on the surface. | Values in the range of 10⁻¹¹ to 10⁻¹⁰ mol/cm² are characteristic of a densely packed monolayer. nih.gov |

| Charge-Transfer Resistance (Rct) | EIS | Resistance to electron transfer through the monolayer; indicates defect density. | Increases significantly upon SAM formation. Varies with the pH and the charge of the redox probe due to ionization of the terminal -COOH group. nih.gov |

| Double-Layer Capacitance (Cdl) | EIS, CV | Relates to the thickness and dielectric properties of the monolayer. | Decreases upon formation of an insulating SAM. |

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Nanostructure Analysis

Microscopy techniques are essential for the direct visualization of the surface topography and structure of 14-MTA monolayers.

Scanning Electron Microscopy (SEM) provides topographical and compositional information by scanning a surface with a focused beam of electrons. While SEM generally offers lower resolution than AFM for imaging molecular monolayers, it is valuable for examining larger surface areas to identify widespread defects, contamination, or inconsistencies in the film. The contrast in SEM images can help distinguish between the SAM-covered areas and the bare substrate. Both AFM and SEM are critical for confirming that the monolayer is uniform and well-formed before further characterization or use in a device.

Table 2: Microscopic Analysis of Alkanethiol SAMs

| Technique | Primary Information | Key Findings for 14-MTA and Similar SAMs |

|---|---|---|

| Atomic Force Microscopy (AFM) | Surface topography, roughness, domain structure, pinhole defects. | Reveals nanoscale features, confirms monolayer coverage, and visualizes the influence of the underlying substrate grain structure. |

| Scanning Electron Microscopy (SEM) | Large-area surface morphology, identification of major defects or contamination. | Provides a broader overview of film quality and uniformity across the substrate. |

Surface-Enhanced Resonance Raman Spectroscopy (SERS) for Adsorbed Species Elucidation

Raman spectroscopy provides a chemical fingerprint of a molecule by probing its vibrational modes. However, the Raman signal from a single monolayer of molecules is typically too weak to detect. Surface-Enhanced Raman Spectroscopy (SERS) overcomes this limitation by using nanostructured metallic surfaces (usually gold or silver) to dramatically amplify the Raman signal of adsorbed molecules by several orders of magnitude. mdpi.com This enhancement arises primarily from localized surface plasmon resonances (LSPRs) in the metallic nanostructures. nih.govresearchgate.net

For a 14-MTA SAM on a SERS-active gold substrate, the technique can provide definitive evidence of the molecule's adsorption and orientation. Key spectral features include:

Disappearance of the S-H stretch: The absence of the characteristic thiol S-H stretching band (typically around 2560 cm⁻¹) is strong evidence that the molecule has chemisorbed to the gold surface through a covalent Au-S bond.

Presence of Au-S stretch: A low-frequency mode corresponding to the Au-S bond vibration may appear, confirming the attachment.

Vibrations of the Alkyl Chain: C-H stretching and bending modes from the tetradecane (B157292) chain will be present, and their relative intensities can sometimes provide information about the chain's conformational order (i.e., the degree of gauche vs. all-trans character).

Carboxylic Acid Modes: The C=O stretching vibration of the terminal carboxylic acid group (around 1700 cm⁻¹) is a key indicator of the terminal group's presence and chemical environment. Changes in this peak's position can be used to study hydrogen bonding or deprotonation (formation of a carboxylate group, COO⁻, with a symmetric stretch near 1400 cm⁻¹). rsc.orgnih.gov

SERS is thus a powerful tool for confirming the successful formation of the 14-MTA monolayer and for studying the chemical state and accessibility of its terminal functional groups. ethz.ch

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for determining the elemental composition and chemical bonding states of the top few nanometers of a material. thermofisher.com It is indispensable for the characterization of SAMs. eag.com

When a 14-MTA SAM on gold is analyzed, XPS provides several critical pieces of information:

Elemental Composition: The survey scan detects all elements present on the surface. For a clean, well-formed SAM, peaks for Gold (Au), Carbon (C), Oxygen (O), and Sulfur (S) are expected. The absence of contaminants can also be verified.

Chemical State Analysis: High-resolution scans of specific elemental regions provide information about the bonding environment. The S 2p spectrum is particularly crucial. The S 2p₃/₂ peak for a sulfur atom covalently bonded to gold (a thiolate) appears at a binding energy of approximately 162 eV. sci-hub.box In contrast, a free, unbound thiol (S-H) group would appear at a higher binding energy (around 163.5-164 eV). eag.com The dominance of the ~162 eV peak confirms the formation of the Au-S bond. The C 1s spectrum can be deconvoluted to distinguish between carbons in the alkyl chain (C-C, C-H), carbon adjacent to the sulfur (C-S), and the carboxyl carbon (O=C-O). The O 1s spectrum confirms the presence of the carboxylic acid group.

Monolayer Thickness and Orientation: By using Angle-Resolved XPS (ARXPS), where photoelectrons are collected at different take-off angles relative to the surface, a non-destructive depth profile of the monolayer can be constructed. ethz.chthermofisher.com This allows for the calculation of the monolayer's thickness. By comparing this measured thickness to the theoretical length of the 14-MTA molecule, the average tilt angle of the alkyl chains with respect to the surface normal can be determined. thermofisher.com

Table 3: XPS Analysis of Alkanethiol SAMs on Gold

| XPS Region | Approximate Binding Energy (eV) | Information Gleaned |

|---|---|---|

| Au 4f | ~84.0 (Au 4f₇/₂) | Signal from the underlying gold substrate. |

| S 2p | ~162.0 (S 2p₃/₂) | Confirms covalent bonding of sulfur to gold (thiolate). sci-hub.box |

| S 2p | ~163.5 - 164.0 (S 2p₃/₂) | Indicates unbound thiol (S-H) groups or physisorbed multilayers. eag.com |

| C 1s | ~285.0 | Alkyl chain carbons (C-C, C-H). |

| C 1s | ~288.0 - 289.0 | Carboxyl carbon (-COOH). |

| O 1s | ~532.0 - 533.0 | Oxygen in the carboxylic acid group. |

Computational and Theoretical Studies on 14 Mercaptotetradecanoic Acid Systems

Molecular Dynamics Simulations of SAM Formation and Structure

Molecular dynamics (MD) simulations have been instrumental in revealing the dynamic process of self-assembled monolayer (SAM) formation for alkanethiols on gold surfaces, a process that is directly applicable to 14-mercaptotetradecanoic acid. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the assembly mechanism.

The formation of an alkanethiol SAM is generally understood to be a two-step process. Initially, the thiol molecules physisorb onto the gold substrate, with their alkyl chains lying flat on the surface. This is followed by a chemisorption process where the sulfur headgroup forms a covalent bond with the gold, leading to a more ordered, upright configuration of the alkyl chains. MD simulations have shown that this transition from a "lying down" to a "standing up" phase is a key step in the formation of a dense and well-ordered monolayer. acs.org

The terminal carboxyl group of this compound introduces additional complexity to the SAM structure due to its ability to form hydrogen bonds. MD simulations of carboxylic acid-terminated SAMs (CATSAMs) have shown that the structure and properties of the monolayer are highly dependent on the local environment, particularly pH. acs.org At low pH, the carboxylic acid groups are protonated and tend to form hydrogen bonds with water molecules at the interface. As the pH increases, there is a greater tendency for the formation of intralayer hydrogen bonds between neighboring carboxyl groups, which can lead to increased disorder within the monolayer. acs.org

Table 1: Typical Parameters in Molecular Dynamics Simulations of Alkanethiol SAMs

| Parameter | Description | Typical Values/Models |

| Force Field | A set of empirical energy functions and parameters used to describe the interactions between atoms. | CHARMM, AMBER, OPLS-AA |

| Water Model | A model used to represent water molecules in the simulation. | TIP3P, SPC/E |

| Substrate Model | Representation of the gold surface. | Fixed lattice, EAM potential |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Ensemble | The statistical mechanical ensemble used to control thermodynamic variables. | NVT (canonical), NPT (isothermal-isobaric) |

Quantum Mechanical Calculations of Electron Transfer Pathways

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic properties of this compound SAMs, especially in the context of electron transfer. These calculations provide insights into the electronic coupling between the molecule and the metal substrate, as well as the pathways for electron tunneling through the monolayer.

Electron transfer through an alkanethiol SAM is typically dominated by a tunneling mechanism. The rate of this tunneling is exponentially dependent on the length of the alkyl chain. QM calculations can be used to determine the barrier height for tunneling and the decay coefficient (β), which characterizes the attenuation of the tunneling current with increasing molecular length. For alkanethiols, a tunneling mechanism has been confirmed by temperature-independent electron transport measurements. aps.org

The chemical bond between the sulfur atom and the gold substrate plays a crucial role in the electronic coupling at the interface. Time-resolved two-photon photoemission studies, complemented by theoretical calculations, have shown the formation of a localized sigma resonance upon the formation of the Au-S bond. nih.gov This chemisorption bond, however, does not significantly affect the electronic coupling of delocalized states with the metal. nih.gov

The terminal carboxyl group of this compound can influence the electron transfer properties of the SAM. The polarity of the end group can affect the local electrostatic environment and the energy level alignment at the SAM-environment interface. DFT calculations can be employed to investigate how the protonation state of the carboxyl group and its interactions with the surrounding medium modulate the electron transfer characteristics.

Ab initio computations have been used to determine the electronic coupling matrix element and its dependence on distance for electron tunneling through alkanes. These calculations have yielded decay constants that are in good agreement with experimental measurements. One study reported a through-bond decay constant of 0.91 Å⁻¹ for alkanethiol monolayers on mercury. acs.org

Table 2: Key Parameters in Electron Transfer through Alkanethiol SAMs

| Parameter | Description | Typical Values/Findings |

| Tunneling Barrier Height (Φ) | The effective energy barrier that an electron must tunnel through. | ~1.4 eV for alkanethiols aps.org |

| Decay Coefficient (β) | A measure of the exponential decay of the tunneling current with molecular length. | ~0.9 Å⁻¹ |

| Effective Electron Mass (m)* | The mass that an electron appears to have when responding to forces within the molecular structure. | ~0.28 times the free electron mass for alkanedithiols pnas.org |

Modeling Interfacial Interactions in Protein-SAM Architectures

Modeling the interactions between proteins and SAMs of this compound is crucial for applications in biosensors, biocompatible materials, and drug delivery. The carboxyl-terminated surface of these SAMs can engage in specific and non-specific interactions with proteins, which can be investigated using computational methods like molecular dynamics simulations.

The carboxyl groups of the SAM can be deprotonated at physiological pH, resulting in a negatively charged surface. This charge plays a significant role in the electrostatic interactions with proteins. Proteins with positively charged surface patches will be attracted to the SAM, while those with a net negative charge may be repelled. However, protein adsorption is a complex process that also involves van der Waals forces, hydrogen bonding, and hydrophobic interactions.

Molecular dynamics simulations can be used to study the adsorption process of proteins onto SAM surfaces. These simulations can reveal the orientation of the adsorbed protein, conformational changes that may occur upon adsorption, and the specific residues involved in the interaction. For example, simulations of cytochrome c on hydrophilic and hydrophobic SAMs have shown that the protein undergoes minor structural changes and adopts different orientations depending on the surface chemistry. nih.gov On a hydrophilic surface, polar residues of the protein were observed to interact with the SAM. nih.gov

The resistance of a surface to non-specific protein adsorption, often referred to as "non-fouling," is a desirable property in many biomedical applications. While oligo(ethylene glycol)-terminated SAMs are known for their excellent protein resistance, the behavior of carboxyl-terminated SAMs is more complex. researchgate.net At certain pH values and ionic strengths, these surfaces can be quite resistant to protein adsorption, while under other conditions they can bind proteins strongly. Computational models can help to elucidate the factors that govern this behavior, such as the role of hydration layers and the conformational flexibility of the SAM. Simulations have shown that a tightly bound water layer adjacent to a SAM can be a major contributor to repulsive hydration forces that prevent protein adsorption.

It has been noted that SAMs with terminal carboxyl groups can have defects that expose the underlying hydrophobic alkyl chains, leading to non-selective protein adsorption. acs.org Modeling can help to understand the formation of these defects and guide the development of strategies to minimize them.

Emerging Applications and Future Research Directions for 14 Mercaptotetradecanoic Acid

Integration with Nanoporous Gold and Other Nanomaterials

The unique properties of 14-MTDA make it an ideal candidate for modifying the surfaces of various nanomaterials, most notably nanoporous gold (np-Au). Nanoporous gold is a sponge-like material characterized by an intricate network of nanoscale ligaments and pores, resulting in an exceptionally high surface-area-to-volume ratio. mdpi.com This high surface area is advantageous for applications in catalysis, sensing, and drug delivery. mdpi.comnih.gov

When 14-MTDA is applied to np-Au, the thiol groups readily bind to the gold surface, forming a dense and ordered self-assembled monolayer. This molecular coating can be used to precisely control the surface chemistry and physical properties of the nanoporous structure. For instance, the long alkyl chains of the 14-MTDA molecules can alter the pore dimensions and the hydrophobicity of the np-Au, influencing which molecules can enter and interact with the vast internal surface.

Beyond nanoporous gold, 14-MTDA is utilized to functionalize other gold-based nanomaterials, such as nanoparticles and nanowires. nih.gov The formation of a 14-MTDA SAM on these materials provides a stable coating that prevents aggregation and allows for the attachment of other functional molecules, such as drugs or targeting ligands, via the terminal carboxylic acid group. mdpi.com

| Nanomaterial | Role of 14-Mercaptotetradecanoic Acid | Resulting Application Area |

|---|---|---|

| Nanoporous Gold (np-Au) | Forms SAMs to modify pore size and surface chemistry. mdpi.com | Catalysis, Biosensing, Drug Delivery mdpi.comnih.gov |

| Gold Nanoparticles (AuNPs) | Provides a stable protective coating and a linker for further functionalization. | Targeted Drug Delivery, Diagnostics |

| Gold Nanowires (AuNWs) | Surface functionalization for enhanced stability and specific interactions in electronic or sensing devices. nih.gov | Nanoelectronics, Molecular Sieves nih.gov |

Tailoring Surface Properties for Specific Biological and Chemical Interactions

A key area of research for 14-MTDA involves leveraging its structure to precisely control surface interactions at the molecular level. By forming a SAM on a gold substrate, a surface is created where the outward-facing functionality is dominated by carboxylic acid groups. The behavior of these groups is highly dependent on the pH of the surrounding environment.

In neutral or basic solutions, the carboxylic acid groups deprotonate to form carboxylates (-COO⁻), creating a negatively charged surface. This charge can be used to control the adsorption of biomolecules, such as proteins and nucleic acids, through electrostatic interactions. researchgate.net Conversely, in acidic conditions, the groups remain protonated (-COOH), presenting a more neutral, hydrogen-bonding surface. nih.gov This pH-dependent switching allows for the dynamic control of surface properties.

This capability is particularly valuable in the development of advanced biosensors. For example, a 14-MTDA-modified electrode can be used to immobilize specific antibodies or enzymes. researchgate.net The terminal carboxyl groups can be chemically activated to form covalent bonds with amine groups on these biomolecules, ensuring a stable and well-oriented attachment for sensitive and selective detection of target analytes. researchgate.net

| Surface Interaction | Mechanism of Control with 14-MTDA | Example Application |

|---|---|---|

| Protein Adsorption | Control of surface charge via pH-dependent protonation/deprotonation of the terminal -COOH group. nih.gov | Creating biocompatible coatings, platforms for studying protein-surface interactions. |

| Biomolecule Immobilization | Covalent attachment of biomolecules (e.g., antibodies, DNA) to the activated -COOH group. researchgate.net | Development of highly specific biosensors and diagnostic devices. researchgate.net |

| Chemical Gating | Altering surface wettability and electrostatic fields to control the passage of ions and small molecules. | Ion-selective electrodes, responsive membranes. |

Exploration in Novel Catalytic and Energy Conversion Systems

The application of 14-MTDA is also being explored in the fields of catalysis and energy conversion, where surface chemistry plays a critical role. In catalysis, the ability to immobilize catalytic molecules or nanoparticles onto a stable support is crucial for creating reusable and efficient systems. A SAM of 14-MTDA on a conductive support, like a gold electrode, can serve as a molecular tether. Catalysts can be attached to the terminal carboxylic acid groups, bringing them in close proximity to the electrode surface for electrocatalytic reactions. This configuration enhances stability and can improve catalytic efficiency by controlling the orientation and local environment of the catalytic centers.

| System Type | Function of this compound | Potential Advantage |

|---|---|---|

| Heterogeneous Catalysis | Acts as a linker to immobilize catalytic species on a solid support (e.g., an electrode). | Improved catalyst stability, reusability, and controlled reaction environment. |

| Electrocatalysis | Modifies electrode surfaces to influence reaction pathways and kinetics. | Enhanced reaction rates, selectivity, and electrode durability. |

| Dye-Sensitized Solar Cells (DSSCs) | Can serve as a charge-blocking layer or as an anchor for photosensitive dyes. | Reduced charge recombination, leading to higher power conversion efficiency. |

| Fuel Cells | Functionalizes electrode surfaces to improve catalyst binding and fuel interaction. | Increased efficiency and longevity of fuel cell electrodes. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 14-mercaptotetradecanoic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves thiol-ene "click" chemistry or nucleophilic substitution of bromotetradecanoic acid with a thiol source. Purity validation requires:

- Chromatography : HPLC or GC with UV/vis or mass spectrometry detection .

- Spectroscopy : H NMR (characteristic thiol proton absence due to oxidation susceptibility) and FT-IR (S-H stretch at ~2500 cm) .

- Elemental Analysis : Confirm sulfur content (~11.5% theoretical for CHOS) .

- Reproducibility Tip : Document solvent drying steps (e.g., THF over Na/benzophenone) to avoid side reactions, as moisture accelerates thiol oxidation .

Q. How should researchers design experiments to study self-assembled monolayers (SAMs) of this compound on gold surfaces?

- Experimental Design :

- Substrate Preparation : Use template-stripped gold for atomically flat surfaces; characterize via AFM or STM .

- SAM Formation : Optimize immersion time (typically 24–72 hours) and solvent polarity (e.g., ethanol vs. hexane) to control monolayer density .

- Validation : Electrochemical impedance spectroscopy (EIS) to assess SAM integrity; contact angle measurements for hydrophilicity trends .

- Data Contradiction Note : Discrepancies in SAM thickness (ellipsometry vs. XPS) may arise from incomplete solvent removal or oxidation; use argon gloveboxes for handling .

Advanced Research Questions

Q. How can contradictions in reported pKa values of this compound in SAMs be resolved?

- Analysis Framework :

- Contextual Factors : pKa shifts depend on SAM packing density (e.g., disordered monolayers exhibit lower pKa due to enhanced water penetration) .

- Method Comparison :

| Technique | pKa Range | Limitations |

|---|---|---|

| Potentiometric Titration | 5.8–6.2 | Assumes ideal Nernstian behavior |

| Surface-Enhanced Raman Spectroscopy (SERS) | 6.5–7.1 | Substrate roughness affects signal |

| Computational DFT | 5.9–6.3 | Solvation model dependencies |

- Resolution Strategy : Cross-validate using in situ ATR-FTIR to track COOH deprotonation directly .

Q. What advanced techniques are critical for probing the stability of this compound SAMs under electrochemical stress?

- Methodology :

- Accelerated Aging Tests : Apply cyclic voltammetry (CV) in 0.1 M HSO (scan rate: 100 mV/s) to monitor desorption peaks (~−0.8 V vs. Ag/AgCl) .

- In Situ Characterization : Combine quartz crystal microbalance with dissipation (QCM-D) and electrochemical AFM to correlate mass loss with morphological changes .

- Statistical Validation : Use Weibull analysis for lifetime prediction; report confidence intervals to address batch-to-batch variability .

Q. How can researchers address discrepancies in biological studies of this compound’s cytotoxicity?

- Root Cause Analysis :

- Experimental Variables : Differences in cell lines (e.g., HEK293 vs. HeLa) and SAM oxidation byproducts (e.g., disulfides) .

- Data Normalization : Normalize viability assays to internal controls (e.g., untreated cells and empty SAM substrates) .

- Ethical Reporting : Disclose all raw data (e.g., flow cytometry scatter plots) in supplementary materials to enable re-analysis .

Data Management & Reproducibility

Q. What metadata standards are essential for publishing datasets on this compound?

- Requirements :

- Dataset Identity : Include synthesis date, solvent batch numbers, and equipment calibration logs .

- Sampling Details : For SAM studies, specify gold substrate roughness (RMS < 0.5 nm) and ambient humidity during SAM formation .

- Best Practice : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo with DOI links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.